molecular formula C17H21N5Na2O6S B583053 3-HYDROXY-4-(5-NITROPYRIDYLAZO)PROPYLANI CAS No. 143205-66-7

3-HYDROXY-4-(5-NITROPYRIDYLAZO)PROPYLANI

Katalognummer: B583053
CAS-Nummer: 143205-66-7
Molekulargewicht: 469.424
InChI-Schlüssel: VPNUNTXOOLDZDJ-WTBAQZMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-4-(5-nitropyridylazo)propylani: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxy group, a nitropyridylazo group, and a propylani group. This compound is often used in various scientific research applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(5-nitropyridylazo)propylani typically involves the following steps:

    Formation of the Nitropyridylazo Group: This step involves the nitration of pyridine to form 5-nitropyridine, followed by the azo coupling reaction with an appropriate diazonium salt.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or a hydroxylating agent.

    Attachment of the Propylani Group: The final step involves the attachment of the propylani group through a substitution reaction, typically using a propylating agent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 3-Hydroxy-4-(5-nitropyridylazo)propylani can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the hydroxy or nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride, and other reducing agents.

    Substitution: Various alkylating or acylating agents under controlled conditions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Hydroxy-4-(5-nitropyridylazo)propylani is used as a reagent in analytical chemistry for the detection and quantification of metal ions. Its ability to form colored complexes with metal ions makes it valuable in spectrophotometric analysis.

Biology: In biological research, this compound is used as a staining agent for the visualization of specific cellular components. Its ability to bind to certain biomolecules allows for detailed cellular imaging.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the manufacturing of dyes and pigments. Its stability and reactivity make it suitable for producing high-quality colorants.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-(5-nitropyridylazo)propylani involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can be detected spectrophotometrically. In biological systems, it can interact with cellular components, allowing for visualization and analysis.

Molecular Targets and Pathways:

    Metal Ions: The compound forms complexes with metal ions, which can be used for detection and quantification.

    Biomolecules: It binds to specific biomolecules, enabling detailed imaging and analysis.

Vergleich Mit ähnlichen Verbindungen

    3-Hydroxy-4-(4-nitrophenylazo)propylani: Similar in structure but with a different azo group.

    3-Hydroxy-4-(5-nitrobenzylazo)propylani: Similar in structure but with a different substituent on the azo group.

Uniqueness: 3-Hydroxy-4-(5-nitropyridylazo)propylani is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to form colored complexes with metal ions and its applications in various fields make it a valuable compound in scientific research and industry.

Eigenschaften

CAS-Nummer

143205-66-7

Molekularformel

C17H21N5Na2O6S

Molekulargewicht

469.424

IUPAC-Name

3-[[(4E)-4-[(5-nitropyridin-2-yl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl]-propylamino]propane-1-sulfonic acid;sodium

InChI

InChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;/h4-7,11-12H,2-3,8-10H2,1H3,(H,18,20)(H,26,27,28);;/b19-15+;;

InChI-Schlüssel

VPNUNTXOOLDZDJ-WTBAQZMLSA-N

SMILES

CCCN(CCCS(=O)(=O)O)C1=CC(=O)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C=C1.[Na].[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.